molecular formula C7H8N3NaO3 B2870992 sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate CAS No. 1375474-47-7

sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate

Cat. No.: B2870992
CAS No.: 1375474-47-7
M. Wt: 205.149
InChI Key: UEXIBBFMMFANIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate is a chemical compound with the molecular formula C₇H₈N₃NaO₃ and a molecular weight of 205.15 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with sodium hydroxide and formamide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines .

Scientific Research Applications

Sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-[(1-methyl-1H-pyrazol-3-yl)formamido]acetate
  • Sodium 2-[(1-ethyl-1H-pyrazol-5-yl)formamido]acetate
  • Sodium 2-[(1-methyl-1H-pyrazol-5-yl)acetamido]acetate

Uniqueness

Sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

sodium;2-[(2-methylpyrazole-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.Na/c1-10-5(2-3-9-10)7(13)8-4-6(11)12;/h2-3H,4H2,1H3,(H,8,13)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXIBBFMMFANIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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